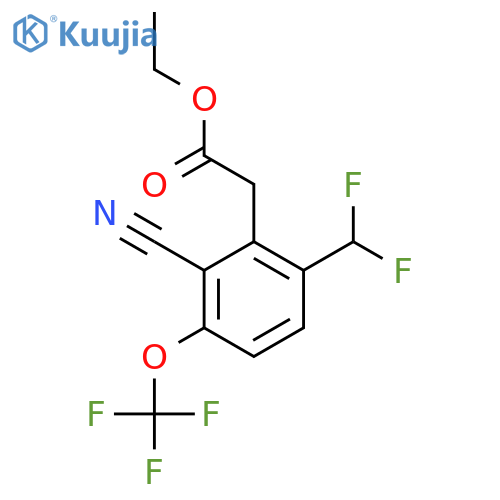

Cas no 1804855-84-2 (Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate)

1804855-84-2 structure

商品名:Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate

CAS番号:1804855-84-2

MF:C13H10F5NO3

メガワット:323.215421199799

CID:4944244

Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate

-

- インチ: 1S/C13H10F5NO3/c1-2-21-11(20)5-8-7(12(14)15)3-4-10(9(8)6-19)22-13(16,17)18/h3-4,12H,2,5H2,1H3

- InChIKey: DYTFBRQBOUZQHD-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C#N)C=1CC(=O)OCC)OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 431

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 59.3

Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015022061-1g |

Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate |

1804855-84-2 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1804855-84-2 (Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量